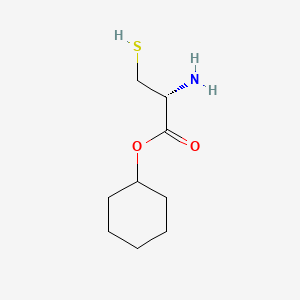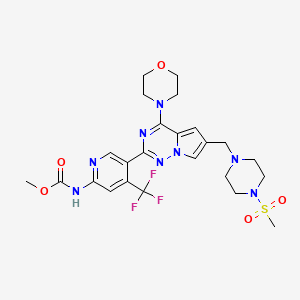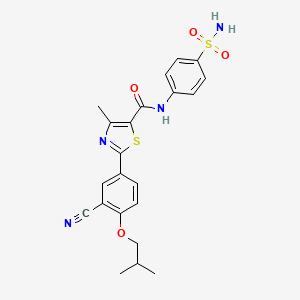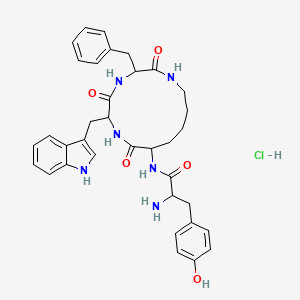
DBCO-NHCO-PEG4-NH-Boc
描述
DBCO-NHCO-PEG4-NH-Boc, also known as Dibenzocyclooctyne-NHCO-PEG4-NH-Boc, is a cleavable antibody-drug conjugate linker employed in the synthesis of antibody-drug conjugates. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions. The compound contains a dibenzocyclooctyne group, a polyethylene glycol spacer, and a Boc-protected amine group, making it a versatile reagent for bioconjugation and drug delivery applications .
科学研究应用
DBCO-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and detection of biomolecules, as well as in the study of protein-protein interactions.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery and cancer therapy.
Industry: Applied in the production of functionalized materials and nanomaterials for various industrial applications
生化分析
Biochemical Properties
DBCO-NHCO-PEG4-NH-Boc plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. The compound contains a dibenzocyclooctyne (DBCO) group that reacts with azide-containing molecules through SPAAC reactions . This reaction is catalyst-free and occurs under mild conditions, making it suitable for various biological applications. This compound interacts with enzymes, proteins, and other biomolecules that contain azide groups, facilitating the formation of stable triazole linkages .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. In the context of ADCs, the compound enables the conjugation of cytotoxic drugs to antibodies, which can then selectively target and kill cancer cells . This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the precise modification of biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo SPAAC reactions with azide-containing biomolecules . This reaction forms a stable triazole linkage, which can be used to link therapeutic agents to targeting molecules such as antibodies or small molecules. The compound’s PEG4 linker enhances its solubility and biocompatibility, allowing it to function effectively in biological environments . This compound can also facilitate enzyme inhibition or activation by enabling the precise modification of enzyme active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in its pure form and for shorter periods when in solution . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that this compound can maintain its activity in both in vitro and in vivo settings, although its stability may vary depending on the specific conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is important to optimize the dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG4 linker enhances its solubility and biocompatibility, allowing it to be efficiently metabolized in biological systems . The metabolic pathways of this compound may involve its degradation into smaller components that can be further processed by cellular enzymes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s PEG4 linker enhances its solubility, allowing it to be efficiently transported across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s PEG4 linker and DBCO group enable it to target specific cellular compartments, such as the cytoplasm or nucleus . Post-translational modifications and targeting signals can further direct the compound to specific organelles, where it can interact with biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG4-NH-Boc involves multiple steps, starting with the preparation of the dibenzocyclooctyne group. This group is then linked to a polyethylene glycol chain, followed by the introduction of a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide, dichloromethane, and dimethylformamide. The reactions are carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
DBCO-NHCO-PEG4-NH-Boc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition. This reaction is highly efficient and does not require a copper catalyst, making it suitable for bioconjugation applications. The compound can also undergo deprotection reactions under acidic conditions to remove the Boc group, exposing the amine functionality for further modifications .
Common Reagents and Conditions
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction involves the use of azide-containing molecules and is typically carried out in aqueous or organic solvents.
Deprotection Reaction: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Major Products Formed
Bioconjugates: The primary products formed from the click chemistry reactions are bioconjugates, where the DBCO group is linked to azide-containing biomolecules.
Amine-Functionalized Compounds: Deprotection of the Boc group yields amine-functionalized compounds, which can be further modified for various applications.
作用机制
The mechanism of action of DBCO-NHCO-PEG4-NH-Boc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for bioconjugation and drug delivery applications. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, while the Boc-protected amine group allows for further functionalization .
相似化合物的比较
DBCO-NHCO-PEG4-NH-Boc is unique due to its combination of a dibenzocyclooctyne group, a polyethylene glycol spacer, and a Boc-protected amine group. Similar compounds include:
DBCO-PEG4-Biotin: Contains a biotin group instead of a Boc-protected amine, used for biotinylation applications.
DBCO-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive conjugation.
DBCO-PEG4-Azide: Contains an azide group for further click chemistry reactions.
These compounds share the dibenzocyclooctyne group but differ in their functional groups, making them suitable for various specific applications.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOUOEOEOWCRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)




![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)


